molecular formula C15H18O3 B4752033 7-butoxy-4,8-dimethyl-2H-chromen-2-one

7-butoxy-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B4752033
M. Wt: 246.30 g/mol
InChI Key: DSKIGNWVOCYLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Butoxy-4,8-dimethyl-2H-chromen-2-one is a chemical compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a butoxy group at the 7th position and two methyl groups at the 4th and 8th positions on the chromen-2-one backbone. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butoxy-4,8-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives, including chromen-2-ones. The process involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the specific phenol and β-ketoester precursors are chosen to introduce the butoxy and methyl substituents at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used catalysts include sulfuric acid or hydrochloric acid, and the reaction is typically carried out under reflux conditions to facilitate the condensation process .

Chemical Reactions Analysis

Types of Reactions: 7-Butoxy-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted chromen-2-one derivatives.

Scientific Research Applications

7-Butoxy-4,8-dimethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a model compound for studying chromen-2-one chemistry.

    Biology: This compound exhibits biological activities, such as antimicrobial and antioxidant properties, making it a subject of interest in biological research.

    Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of materials with specific properties, such as UV-absorbing materials or fluorescent dyes.

Mechanism of Action

The mechanism of action of 7-butoxy-4,8-dimethyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

  • 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
  • 7-Methoxy-4,8-dimethyl-2H-chromen-2-one
  • 7-Ethoxy-4,8-dimethyl-2H-chromen-2-one

Comparison: Compared to its analogs, 7-butoxy-4,8-dimethyl-2H-chromen-2-one is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. The butoxy group may enhance the compound’s lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

IUPAC Name

7-butoxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-4-5-8-17-13-7-6-12-10(2)9-14(16)18-15(12)11(13)3/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIGNWVOCYLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-butoxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-butoxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
7-butoxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
7-butoxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
7-butoxy-4,8-dimethyl-2H-chromen-2-one
Reactant of Route 6
7-butoxy-4,8-dimethyl-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.